![molecular formula C24H27N3O3 B5562899 N'-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5562899.png)
N'-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide”, there are related compounds that have been synthesized. For example, hydrazone derivatives of isonicotinic hydrazide have been synthesized and characterized . Another study synthesized quinoline acetohydrazide-hydrazone derivatives .Scientific Research Applications
Bioactive Schiff Base Compounds
Schiff base compounds, including those related to the query compound, have shown significant potential in biological activities. For instance, studies on Schiff base compounds have demonstrated remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds have also shown interactions with salmon sperm DNA via intercalation mode, indicating their potential in genetic studies and drug design (Sirajuddin et al., 2013).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of quinoline derivatives are key areas of research, contributing to the development of new materials and drugs. For instance, the synthesis of oxovanadium(V) complexes with a Schiff base ligand derived from quinoline has been reported, showcasing the methodological advancements in synthesizing complex molecules for various applications (Liu et al., 2013).
Antioxidant Activities
Compounds with quinoline moieties have been identified as significant antioxidants. For example, derivatives from anthocyanin-pigmented rice were analyzed for their antioxidant activities, demonstrating the potential of quinoline compounds in enhancing oxidative stability and potentially contributing to health-promoting effects (Chung & Shin, 2007).
Anti-Cancer Activity
Hydrazide derivatives incorporating quinoline moieties have shown promise in anti-cancer studies. These compounds have been evaluated against various cancer cell lines, with some showing significant selectivity and potency in inhibiting cancer cell viability. This research highlights the therapeutic potential of quinoline derivatives in cancer treatment (Bingul et al., 2016).
Synthesis and Structure Elucidation
The synthesis and detailed structure elucidation of compounds related to the query molecule contribute to the understanding of their chemical properties and potential applications. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and its structural confirmation through various spectroscopic methods indicate the progress in synthetic chemistry and material science (Alotaibi et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide” could involve further synthesis and characterization studies, evaluation of biological activity, and assessment of safety and toxicity. The potential applications of this compound in various fields such as medicine, pharmacology, and materials science could also be explored .
properties
IUPAC Name |
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-propylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-8-18-15-20(19-9-6-7-10-21(19)26-18)24(28)27-25-16-17-11-12-22(30-13-5-2)23(14-17)29-3/h6-7,9-12,14-16H,4-5,8,13H2,1-3H3,(H,27,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXMLSYAQXEJC-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OCCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OCCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2-propylquinoline-4-carbohydrazide |
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